Cas no 1070879-35-4 (4-Bromo-6,7-dimethyl-quinoline)
4-Bromo-6,7-dimethyl-quinoline Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-6,7-dimethylquinoline
- CTK4A4964
- AG-D-21961
- 4-Bromo-6,7-dimethyl-quinoline
- 4-Bromo-6,7-dimethylquinoline, 95%
- DTXSID30653684
- VSB87935
- 1070879-35-4
- DB-059548
- AKOS023250540
- MFCD11505116
- CS-0342277
- SB30472
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- MDL: MFCD11505116
- Inchi: 1S/C11H10BrN/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h3-6H,1-2H3
- InChI Key: XLNBNMARNXFUJF-UHFFFAOYSA-N
- SMILES: BrC1C=CN=C2C=C(C)C(C)=CC2=1
Computed Properties
- Exact Mass: 235.00000
- Monoisotopic Mass: 234.99966g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89000
- LogP: 3.61410
4-Bromo-6,7-dimethyl-quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM145310-1g |
4-Bromo-6,7-dimethyl-quinoline |
1070879-35-4 | 95% | 1g |
$380 | 2021-08-05 | |
| abcr | AB292345-1 g |
4-Bromo-6,7-dimethylquinoline, 95% |
1070879-35-4 | 95% | 1g |
€1,002.80 | 2022-06-11 | |
| Chemenu | CM145310-1g |
4-Bromo-6,7-dimethyl-quinoline |
1070879-35-4 | 95% | 1g |
$204 | 2023-02-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0153-1g |
4-Bromo-6,7-dimethyl-quinoline |
1070879-35-4 | 96% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0153-5g |
4-Bromo-6,7-dimethyl-quinoline |
1070879-35-4 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0153-500mg |
4-Bromo-6,7-dimethyl-quinoline |
1070879-35-4 | 96% | 500mg |
4655.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0153-250mg |
4-Bromo-6,7-dimethyl-quinoline |
1070879-35-4 | 96% | 250mg |
2756.14CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0153-100mg |
4-Bromo-6,7-dimethyl-quinoline |
1070879-35-4 | 96% | 100mg |
1797.85CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0153-50mg |
4-Bromo-6,7-dimethyl-quinoline |
1070879-35-4 | 96% | 50mg |
1322.95CNY | 2021-05-08 | |
| Alichem | A189004687-1g |
4-Bromo-6,7-dimethylquinoline |
1070879-35-4 | 95% | 1g |
$400.00 | 2023-09-04 |
4-Bromo-6,7-dimethyl-quinoline Suppliers
4-Bromo-6,7-dimethyl-quinoline Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 4-Bromo-6,7-dimethyl-quinoline
4-Bromo-6,7-Dimethyl-Quinoline: A Comprehensive Overview
4-Bromo-6,7-Dimethyl-Quinoline, also known by its CAS number 1070879-35-4, is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are a class of organic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the bromine atom at the 4-position and methyl groups at the 6 and 7 positions introduces unique chemical properties and functional groups that make this compound of significant interest in various fields of research and application.
The synthesis of 4-Bromo-6,7-Dimethyl-Quinoline typically involves multi-step organic reactions, often starting from simpler precursors such as o-xylene or other aromatic compounds. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better purity levels, making this compound more accessible for further studies. The bromination process is particularly critical, as it not only introduces the bromine atom but also influences the electronic properties of the molecule, which are essential for its reactivity in subsequent reactions.
In terms of physical properties, 4-Bromo-6,7-Dimethyl-Quinoline exhibits a melting point of approximately 185°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-visible absorption spectrum shows strong absorbance in the UV region, which is attributed to the conjugated π-system within the quinoline framework. This property makes it a potential candidate for applications in optoelectronic materials and sensors.
The chemical structure of 4-Bromo-6,7-Dimethyl-Quinoline provides multiple sites for functionalization, enabling researchers to explore its versatility in various chemical transformations. For instance, the bromine atom can act as an electrophilic site for nucleophilic substitutions or serve as a leaving group in elimination reactions. Similarly, the methyl groups at positions 6 and 7 can influence steric effects and electronic distribution within the molecule, which are crucial factors in determining its reactivity and selectivity in different reaction environments.
Recent studies have highlighted the potential of 4-Bromo-6,7-Dimethyl-Quinoline in drug discovery efforts. Its structural features make it an ideal scaffold for designing bioactive molecules with potential applications in anticancer therapy. Researchers have reported that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines, suggesting its role as a lead compound for further optimization and development into therapeutic agents.
In addition to its role in medicinal chemistry, 4-Bromo-6,7-Dimethyl-Quinoline has found applications in materials science. Its ability to form stable coordination complexes with transition metals has led to investigations into its use as a ligand in catalytic systems. Recent findings indicate that certain metal complexes derived from this compound exhibit high catalytic activity in organic transformations such as oxidation reactions and cross-coupling processes.
The environmental impact of 4-Bromo-6,7-Dimethyl-Quinoline has also been a subject of recent research interest. Studies focusing on its biodegradation pathways have revealed that under specific microbial conditions, this compound can undergo enzymatic transformations leading to its breakdown into less toxic byproducts. These findings are crucial for assessing its environmental fate and ensuring sustainable practices during its production and use.
In conclusion, 4-Bromo-6,7-Dimethyl-Quinoline, with its unique structural features and versatile chemical properties, continues to be an area of active research across multiple disciplines. From drug discovery to materials science and environmental studies, this compound offers a wide range of opportunities for innovation and application. As research progresses, it is anticipated that new insights into its properties will further enhance its utility in both academic and industrial settings.
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